2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile

Description

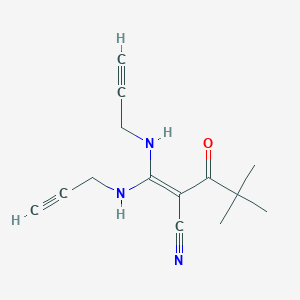

2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile is a structurally complex acrylonitrile derivative characterized by a central enenitrile backbone substituted with a 2,2-dimethylpropanoyl (pivaloyl) group at position 2 and two prop-2-ynylamino groups at position 2. This compound belongs to a class of α,β-unsaturated nitriles, which are known for their reactivity in cycloaddition and nucleophilic addition reactions.

Properties

IUPAC Name |

2-[bis(prop-2-ynylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-6-8-16-13(17-9-7-2)11(10-15)12(18)14(3,4)5/h1-2,16-17H,8-9H2,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEJBZQPXOGZRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=C(NCC#C)NCC#C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile, identified by its CAS number 1024308-96-0, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A dimethylpropanoyl moiety

- Two prop-2-ynylamino groups attached to a prop-2-enenitrile backbone

This unique configuration may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of activity:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the nitrile group and amino functionalities may enhance interactions with microbial enzymes or membranes.

- Anticancer Potential : Some derivatives of compounds with similar backbones have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest.

- Neurotransmission Modulation : Compounds containing amino groups can influence neurotransmitter systems. There is evidence suggesting that modifications in similar compounds affect cholinergic transmission, which could be relevant for neurological applications.

Antimicrobial Studies

A study focusing on related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a range of concentrations and noted the minimum inhibitory concentration (MIC) values, which were promising for further development into therapeutic agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| This compound | TBD | TBD |

Anticancer Activity

In vitro assays conducted on cancer cell lines such as HeLa and MCF7 revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range. The proposed mechanism involved the inhibition of key signaling pathways associated with cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 5 | Apoptosis induction |

| MCF7 | 8 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The nitrile group may interact with active sites on enzymes, inhibiting their function.

- Receptor Interaction : The amino groups might enhance binding affinity to neurotransmitter receptors.

Comparison with Similar Compounds

Research Implications and Limitations

- Applications : The target compound’s terminal alkynes make it a candidate for bioconjugation or polymer synthesis, whereas analogs with chlorobenzoyl groups are explored for photostabilization .

- Data Gaps: Limited experimental data (e.g., melting points, solubility parameters) for the target compound hinder direct comparison with analogs. Computational modeling (e.g., DFT) could bridge this gap.

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-(2,2-dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile to maximize yield and purity?

Methodological Answer: The synthesis of this compound likely involves sequential coupling of prop-2-ynylamine groups to a prop-2-enenitrile backbone, followed by acylation with 2,2-dimethylpropanoyl chloride. Key steps include:

- Coupling Reactions : Use polar aprotic solvents (e.g., DMF or DMSO) with bases like KCO to facilitate nucleophilic substitution at the cyano group .

- Acylation : Introduce the 2,2-dimethylpropanoyl group under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Monitor purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are most effective for characterizing the stereochemistry and functional group arrangement of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the spatial arrangement of the prop-2-enenitrile backbone and substituents. Prepare single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture .

- 2D NMR Spectroscopy : Use - HSQC and HMBC to confirm connectivity between the prop-2-ynylamino groups and the central enenitrile core. Anomalies in coupling constants (e.g., ) can reveal stereoelectronic effects .

- FT-IR Spectroscopy : Identify the C≡N stretch (2220–2260 cm) and confirm the absence of unreacted prop-2-ynylamine (N-H stretches at ~3300 cm) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the prop-2-ynylamino groups in cross-coupling reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states for Sonogashira or Huisgen cycloaddition reactions involving the alkyne groups. Compare activation energies to prioritize reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on alkyne coordination to metal catalysts (e.g., Pd(PPh)) to optimize reaction conditions .

- Experimental Validation : Perform kinetic studies under varying temperatures (25–80°C) and monitor progress via NMR if fluorinated analogs are synthesized .

Q. How should researchers address contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

- Assay Standardization : Replicate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out false positives/negatives. For example, compare cytotoxicity data from MTT and resazurin assays .

- Data Normalization : Use Z-score normalization to account for batch effects in high-throughput screening. Include positive controls (e.g., doxorubicin) and vehicle-only baselines .

- Mechanistic Profiling : Perform RNA sequencing on treated cell lines to identify off-target pathways that may explain divergent results in cancer vs. non-cancer models .

Q. What strategies can mitigate steric hindrance during functionalization of the 2,2-dimethylpropanoyl group?

Methodological Answer:

- Protecting Groups : Temporarily shield the prop-2-ynylamino groups with Boc (tert-butoxycarbonyl) to reduce steric crowding during acylation or sulfonation .

- Microwave-Assisted Synthesis : Enhance reaction kinetics by conducting substitutions under microwave irradiation (100–150°C, 20–30 min) to overcome steric barriers .

- Ultrasound Sonication : Use cavitation energy to improve reagent diffusion to the reaction site, particularly in heterogeneous systems .

Experimental Design & Data Analysis

Q. How to design a statistically robust optimization protocol for synthesizing this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply a Box-Behnken design to evaluate three critical factors: reaction temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–15 mol%). Analyze responses (yield, purity) via ANOVA to identify significant interactions .

- Response Surface Methodology (RSM) : Generate 3D contour plots to visualize optimal conditions. Validate predictions with three confirmation runs .

Q. What are the best practices for analyzing competing reaction pathways in the presence of multiple functional groups?

Methodological Answer:

- Competition Experiments : Use isotopically labeled reagents (e.g., -prop-2-ynylamine) to track regioselectivity via LC-MS .

- In Situ Monitoring : Employ ReactIR to detect transient intermediates (e.g., nitrile imines or enamines) during reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. substrates to determine rate-limiting steps .

Safety & Compliance

Q. What safety protocols are essential for handling the prop-2-ynylamino groups due to their potential explosivity?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent accidental polymerization of alkynes .

- Small-Scale Batches : Limit reagent quantities (<1 g) during exploratory syntheses to minimize risks .

- Hazard Analysis : Perform DSC (Differential Scanning Calorimetry) to assess thermal stability of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.